3a,4,7,7a-Tetrahydro-2-(2-(4-morpholinyl)ethyl)-1H-isoindole-1,3(2H)-dione hydrochloride
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Overview
Description
3a,4,7,7a-Tetrahydro-2-(2-(4-morpholinyl)ethyl)-1H-isoindole-1,3(2H)-dione hydrochloride is a synthetic organic compound. It is characterized by its unique isoindole structure, which is often found in various pharmacologically active molecules. The compound’s hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,7,7a-Tetrahydro-2-(2-(4-morpholinyl)ethyl)-1H-isoindole-1,3(2H)-dione hydrochloride typically involves multiple steps:
Formation of Isoindole Core: The isoindole core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Morpholinyl Group: The morpholinyl group is introduced via nucleophilic substitution reactions.
Hydrochloride Formation: The final compound is converted to its hydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholinyl group.
Reduction: Reduction reactions can occur at the isoindole core, potentially leading to the formation of dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the isoindole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydroisoindoles.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3a,4,7,7a-Tetrahydro-2-(2-(4-morpholinyl)ethyl)-1H-isoindole-1,3(2H)-dione hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Compounds with similar isoindole structures.
Morpholine-Containing Compounds: Molecules that include the morpholine ring.
Uniqueness
3a,4,7,7a-Tetrahydro-2-(2-(4-morpholinyl)ethyl)-1H-isoindole-1,3(2H)-dione hydrochloride is unique due to its specific combination of the isoindole core and morpholinyl group. This combination may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
61356-05-6 |
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Molecular Formula |
C14H21ClN2O3 |
Molecular Weight |
300.78 g/mol |
IUPAC Name |
2-(2-morpholin-4-ium-4-ylethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione;chloride |
InChI |
InChI=1S/C14H20N2O3.ClH/c17-13-11-3-1-2-4-12(11)14(18)16(13)6-5-15-7-9-19-10-8-15;/h1-2,11-12H,3-10H2;1H |
InChI Key |
HRXWHVHAFSBKGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC[NH+]1CCN2C(=O)C3CC=CCC3C2=O.[Cl-] |
Origin of Product |
United States |
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